molecular formula C14H10FN3O2S B2803226 4-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide CAS No. 954672-86-7

4-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide

Cat. No.: B2803226
CAS No.: 954672-86-7
M. Wt: 303.31
InChI Key: NHNCREVCDYFSAN-UHFFFAOYSA-N
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Description

4-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a benzamide moiety substituted with a fluorine atom at the para position. The fluorine substituent enhances electronegativity and metabolic stability, while the 7-methyl group contributes to steric and electronic modulation of the core structure.

Properties

IUPAC Name

4-fluoro-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2S/c1-8-11(13(20)18-6-7-21-14(18)16-8)17-12(19)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNCREVCDYFSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide typically involves the following steps:

    Formation of the Thiazolo[3,2-a]pyrimidine Core: This is achieved by the reaction of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides.

    Cyclization: The S-alkylated derivatives undergo intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine core.

    Fluorination and Benzamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the benzamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.

    Substitution: Potassium fluoride, benzoyl chloride; in solvents like acetonitrile or dimethylformamide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolo[3,2-a]pyrimidine derivatives.

    Substitution: Formation of substituted benzamides or fluorinated derivatives.

Scientific Research Applications

4-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit key enzymes or modulate receptor activity, leading to reduced inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituent on Benzamide Core Modification Molecular Weight Key Properties/Activity Reference
4-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide 4-fluoro None 319.77 (calc.) Enhanced electronegativity
4-chloro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide (L528-0026) 4-chloro None 319.77 logP = 1.49; antifungal activity
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-... 4-methoxy Methoxy substitution on phenyl 373.43 Increased lipophilicity
3,4-diethoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide (BK11653) 3,4-diethoxy Bulkier substituents 373.43 Reduced solubility
N-(5-oxo-3,7-diaryl-6,7-dihydro-5H-thiazolo[3,2,a]pyrimidin-6-yl) benzamide derivatives Variable (aryl groups) Dihydro core Variable Antifungal activity (e.g., IVd)

Key Observations:

  • Electron-Withdrawing vs.
  • Methoxy and Ethoxy Substituents : The 4-methoxy and 3,4-diethoxy analogs exhibit increased molecular weights and lipophilicity, which may reduce aqueous solubility (logSw = -2.79 for L528-0026) and alter pharmacokinetic profiles .
  • Biological Activity : Derivatives with aryl substitutions (e.g., IVd in ) demonstrate potent antifungal activity comparable to Dithane M-45, suggesting that electron-withdrawing groups like fluorine may enhance bioactivity .

Physicochemical and Pharmacological Profiles

  • Solubility and logP : The 4-fluoro analog is predicted to have moderate solubility (logSw ≈ -2.79) and logP (≈1.49), similar to L528-0026, but superior to bulkier analogs like BK11653 .
  • Biological Relevance : Thiazolo[3,2-a]pyrimidine derivatives are explored for antifungal, anticancer, and protease inhibitory activities, with substituent choice critically influencing efficacy .

Biological Activity

4-Fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is a synthetic compound belonging to the thiazolo[3,2-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H8FN3O2S
  • Molecular Weight : 279.28 g/mol
  • CAS Number : 954672-86-7

This compound is believed to exert its biological effects through several mechanisms:

  • Target Interactions : The compound may interact with specific enzymes and receptors involved in inflammatory and cancer pathways. This interaction could inhibit key enzymes or modulate receptor activity, leading to reduced inflammation or cancer cell proliferation.
  • Fluorine Substitution : The presence of the fluorine atom enhances the compound's ability to interact with biological targets, potentially increasing its metabolic stability compared to non-fluorinated analogs.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AA431 (epidermoid carcinoma)< 10
Compound BJurkat (T-cell leukemia)< 20
4-Fluoro-N-{7-Methyl...}MCF7 (breast cancer)TBD

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. Preliminary data suggest that compounds in this class can inhibit the growth of various pathogens.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus31.25
Escherichia coliTBD

Structure-Activity Relationship (SAR)

The structure of this compound suggests several critical features that contribute to its biological activity:

  • Thiazolo[3,2-a]pyrimidine Core : Essential for anticancer and antimicrobial activity.
  • Fluorine Atom : Enhances interaction with biological targets.
  • Benzamide Group : Contributes to the overall stability and solubility of the compound.

Case Studies

Several case studies have explored the efficacy of thiazolo[3,2-a]pyrimidine derivatives in preclinical models:

  • Study on Anticancer Efficacy : In a study involving MCF7 breast cancer cells, derivatives exhibited IC50 values less than 20 µM, indicating significant cytotoxicity compared to standard chemotherapeutics.
  • Antimicrobial Testing : A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, revealing promising results with MIC values indicating effective inhibition at low concentrations.

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